molecular formula C12H17NO4S B1659231 Sarcosine, N-(p-tolylsulfonyl)-, ethyl ester CAS No. 63981-18-0

Sarcosine, N-(p-tolylsulfonyl)-, ethyl ester

Cat. No.: B1659231
CAS No.: 63981-18-0
M. Wt: 271.33 g/mol
InChI Key: STQSAMLGXIXZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarcosine, N-(p-tolylsulfonyl)-, ethyl ester is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63981-18-0

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C12H17NO4S/c1-4-17-12(14)9-13(3)18(15,16)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3

InChI Key

STQSAMLGXIXZAC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C

Key on ui other cas no.

63981-18-0

sequence

G

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice cold suspension of sarcosine ethyl ester hydrochloride salt (3.1 g, 20 mmol) in CH2Cl2 (150 mL) was sequentially treated with triethyl amine (4.45 g, 44 mmol) and tosyl chloride (4.19 g, 22 mmol) and stirred for 1 h, after which time the ice bath was removed, and the reaction was allowed to stir for an additional 1 h. The reaction mixture was then partitioned between water and CH2Cl2 and the organic extract was washed with brine, dried, filtered, and concentrated to give 5.7 g of the title compound as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.